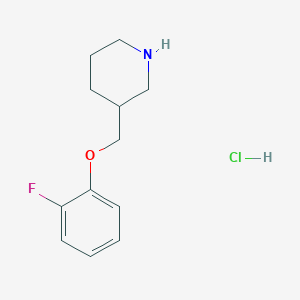

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing halogen substituents and ether linkages. The primary International Union of Pure and Applied Chemistry designation is 3-[(2-fluorophenoxy)methyl]piperidine hydrochloride, which systematically describes the structural arrangement beginning with the piperidine ring numbered according to standard heterocyclic nomenclature protocols. The nomenclature system places the phenoxy substituent at the 3-position of the piperidine ring, with the fluorine atom occupying the 2-position (ortho position) of the phenyl ring relative to the ether oxygen atom.

Alternative naming conventions employed in chemical databases and commercial suppliers include several variants that reflect different systematic approaches to describing the molecular architecture. The compound is frequently referenced as 3-((2-fluorophenoxy)methyl)piperidine hydrochloride, utilizing parenthetical notation to clarify the substitution pattern. Additional nomenclature variations include 3-(2-fluoro-phenoxymethyl)-piperidine hydrochloride, which emphasizes the direct connection between the fluorine-substituted phenyl ring and the methylene bridge. The systematic name construction follows the principle of identifying the piperidine core as the parent heterocycle, with the phenoxymethyl substituent described as a single functional unit attached at the 3-position.

The Chemical Abstracts Service registry number 614731-30-5 provides unambiguous identification of this specific molecular entity across all major chemical databases and regulatory systems. This unique identifier corresponds specifically to the hydrochloride salt form of the compound, distinguishing it from the free base form which would carry a different registry number. The Molecular Design Limited number assigned to this compound is MFCD08445757, providing additional database cross-referencing capabilities for researchers and regulatory agencies.

Properties

IUPAC Name |

3-[(2-fluorophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXBZNRNWKQKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623838 | |

| Record name | 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614731-30-5 | |

| Record name | Piperidine, 3-[(2-fluorophenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614731-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Piperidine with 2-Fluorobenzyl Chloride

Reagents : Piperidine, 2-fluorobenzyl chloride, base (e.g., triethylamine or potassium carbonate), solvent (polar aprotic solvents such as acetonitrile or dimethylformamide).

Conditions : The reaction is typically carried out under anhydrous conditions at temperatures ranging from room temperature to 60–100 °C to optimize nucleophilic substitution efficiency.

Mechanism : The lone pair on the nitrogen of piperidine attacks the electrophilic benzylic carbon of 2-fluorobenzyl chloride, displacing chloride and forming the N-substituted product.

Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity (>95%).

Formation of Hydrochloride Salt

The purified free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution is added.

The hydrochloride salt precipitates out or is isolated by solvent evaporation and washing, yielding a stable crystalline solid.

| Parameter | Typical Range/Choice | Effect on Reaction |

|---|---|---|

| Solvent | DMF, Acetonitrile, Ethanol | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 25–100 °C | Higher temperatures increase reaction rate |

| Base | Triethylamine, K2CO3 | Neutralizes HCl formed, drives reaction forward |

| Reaction Time | 4–24 hours | Longer times improve conversion but risk side reactions |

| Purification Method | Recrystallization, Column Chromatography | Ensures high purity and removal of impurities |

Yield : Reported yields for the N-alkylation step range from 60% to 85%, depending on reaction conditions and purification methods.

Purity : Final hydrochloride salt purity is typically ≥95%, confirmed by HPLC and NMR.

Spectroscopic Characterization :

1H NMR : Characteristic signals for piperidine ring protons and aromatic protons of the fluorophenoxy group; coupling constants confirm substitution pattern.

LC-MS : Molecular ion peak at m/z consistent with C12H17ClFNO (M+H)+ = 246, confirming molecular weight.

Chirality : If stereochemistry is relevant, chiral HPLC or 2D NMR techniques (COSY, NOESY) are employed to confirm configuration.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Piperidine preparation | Commercial or hydrogenation of pyridine | Starting amine scaffold |

| 2-Fluorobenzyl chloride | Prepared or purchased | Electrophilic alkylating agent |

| N-Alkylation | Piperidine + 2-fluorobenzyl chloride, base, polar aprotic solvent, 60–100 °C, 4–24 h | Formation of 3-((2-fluorophenoxy)methyl)piperidine free base |

| Purification | Recrystallization or chromatography | High purity intermediate |

| Hydrochloride salt formation | Treatment with HCl in ethanol or ethyl acetate | Stable crystalline hydrochloride salt |

The reaction requires anhydrous conditions to prevent hydrolysis of the benzyl chloride.

Use of polar aprotic solvents enhances nucleophilicity of piperidine nitrogen.

Temperature control is critical to avoid side reactions such as over-alkylation or decomposition.

Safety protocols include use of PPE, fume hoods, and proper storage of hydrochloride salt at 2–8 °C in airtight containers.

The preparation of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is efficiently achieved via nucleophilic substitution of piperidine with 2-fluorobenzyl chloride, followed by conversion to the hydrochloride salt. Optimization of solvent, temperature, and purification methods ensures high yield and purity. Analytical techniques such as HPLC, LC-MS, and NMR confirm the structure and quality of the final product. This synthetic route is well-suited for research and potential scale-up in medicinal chemistry applications.

Chemical Reactions Analysis

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act by binding to a receptor and altering its signaling pathway .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

Structural Activity Relationships (SAR)

- Piperidine substitution : 3-substituted derivatives (target compound) vs. 4-substituted () exhibit distinct conformational preferences, influencing receptor binding .

Biological Activity

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The synthesis of this compound typically involves the reaction of 2-fluorophenol with piperidine under basic conditions, followed by the formation of the hydrochloride salt. The compound's mechanism of action primarily involves its interaction with various molecular targets, including enzymes and receptors, leading to modulation of their activity. For instance, it may bind to muscarinic acetylcholine receptors, influencing signaling pathways associated with cell proliferation and apoptosis resistance in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. One notable study demonstrated that derivatives related to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The compound's structure allows for effective binding to cancer-related targets, enhancing its therapeutic potential.

Neurological Applications

In addition to its anticancer properties, this compound has been investigated for its effects on neurological conditions. It has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. The ability to inhibit both acetylcholinesterase and butyrylcholinesterase suggests that it could improve cognitive function by increasing acetylcholine levels in the brain .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Cancer Therapy : A recent study utilized a derivative of this compound in a three-component cycloaddition reaction, resulting in compounds that induced apoptosis in tumor cells more effectively than existing treatments .

- Alzheimer's Disease : Research indicated that compounds derived from this piperidine structure could inhibit key enzymes involved in neurodegeneration, suggesting a potential pathway for therapeutic intervention .

Q & A

Q. What are the recommended safety protocols for handling 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride in laboratory settings?

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended, following protocols similar to those for related piperidine derivatives. For example:

Q. What solvent systems are effective for synthesizing piperidine derivatives like this compound?

- Methodological Answer : Hydrolysis in amides (e.g., DMF) or cyclic ethers (e.g., THF) is common. For example:

- Base-mediated hydrolysis (e.g., NaOH in dichloromethane) achieves yields >90% in some arylcyclohexylamines .

- Solvent selection impacts reaction kinetics; polar aprotic solvents enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy groups) influence the biological activity of this compound?

- Methodological Answer : The 2-fluorophenoxy moiety enhances binding affinity to σ receptors, as shown in SAR studies of arylcyclohexylamines. For example:

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo models). To address this:

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (e.g., GRRM) predict transition states and intermediates. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.